BenchChemオンラインストアへようこそ!

4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

PI3K inhibition kinase selectivity cancer research

4-(Morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396863-02-7) is a synthetic small molecule with the molecular formula C19H20N4O4S and a molecular weight of 400.5 g/mol. It features a pyrazolo[1,5-a]pyridine core, a morpholinosulfonyl substituent, and a benzamide linker.

Molecular Formula C19H20N4O4S
Molecular Weight 400.45
CAS No. 1396863-02-7
Cat. No. B2790517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
CAS1396863-02-7
Molecular FormulaC19H20N4O4S
Molecular Weight400.45
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
InChIInChI=1S/C19H20N4O4S/c24-19(20-13-16-14-21-23-8-2-1-3-18(16)23)15-4-6-17(7-5-15)28(25,26)22-9-11-27-12-10-22/h1-8,14H,9-13H2,(H,20,24)
InChIKeyIWCJYBULKLPKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396863-02-7): Structural and Physicochemical Profile for Research Sourcing


4-(Morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396863-02-7) is a synthetic small molecule with the molecular formula C19H20N4O4S and a molecular weight of 400.5 g/mol . It features a pyrazolo[1,5-a]pyridine core, a morpholinosulfonyl substituent, and a benzamide linker. This compound belongs to a broader class of pyrazolo[1,5-a]pyridine derivatives investigated as kinase inhibitors, with patent disclosures covering MARK, PI3K, and Trk targets, suggesting a multi-target pharmacological profile that may differentiate it from single-target analogs [1].

Why Generic Substitution Fails for 4-(Morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide


Direct substitution with close analogs such as 4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS 1396855-08-5) is not advisable due to critical pharmacophoric differences. The morpholinosulfonyl group in the target compound introduces distinct steric bulk, hydrogen-bonding capacity, and electronic properties compared to the dimethylsulfamoyl group, which can lead to divergent target binding profiles . Published SAR around the pyrazolo[1,5-a]pyridine scaffold demonstrates that subtle changes in the sulfonamide substituent can shift kinase selectivity between PI3K isoforms (e.g., p110α vs. p110δ) [1], confirming that even minor structural variations produce non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for Sourcing 4-(Morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide


PI3K Isoform Selectivity Shift Induced by Sulfonamide Substituent Variation

In a systematic SAR study of pyrazolo[1,5-a]pyridine PI3K inhibitors, altering the sulfonamide oxidation state shifted selectivity from pan-PI3K to isoform-selective profiles. Compound 41 (pan-PI3K) versus compound 58 (p110α-selective) and compound 57 (p110δ-selective) differed only in the sulfur oxidation state of the sulfonamide linker, demonstrating that the sulfonamide moiety is a critical determinant of kinase selectivity [1]. Although quantitative IC50 values for the target compound against PI3K isoforms are not available in the public domain, its morpholinosulfonyl group is structurally distinct from the arylsulfonyl groups in the published series and is predicted to confer a different selectivity fingerprint.

PI3K inhibition kinase selectivity cancer research

Structural Differentiation from 4-(Dimethylsulfamoyl) Analog via Morpholino Group Physicochemical Properties

The closest commercially cataloged analog is 4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS 1396855-08-5), which differs solely in the replacement of the morpholinosulfonyl group with a dimethylsulfamoyl group . The morpholino ring introduces an oxygen atom capable of acting as a hydrogen bond acceptor and increases polar surface area relative to the dimethylamino group, which is predicted to reduce membrane permeability but potentially improve solubility and modulate off-target binding [1]. No quantitative head-to-head biological data are publicly available for these two compounds. However, the dimethyl analog is explicitly cataloged as a screening compound with no target annotation, whereas the target compound is cited in patent families covering MARK, PI3K, and Trk inhibition [2], indicating broader documented biological annotation.

medicinal chemistry physicochemical properties lead optimization

Trk Kinase Inhibition Potential Differentiated by Substituent-Dependent Antinociceptive Activity

Patent US20170267677 discloses substituted pyrazolo[1,5-a]pyridine compounds as Trk family kinase inhibitors with demonstrated efficacy in preclinical pain models. The patent explicitly states that TrkA inhibitors such as K252a produced significant suppression of mechanical hyperalgesia in animal models, and that antagonistic NGF and TrkA antibodies were efficacious in inflammatory and neuropathic pain models [1]. Within this chemotype, the nature of the sulfonamide substituent (including morpholinosulfonyl variants) is expected to modulate TrkA/B/C isoform selectivity and in vivo efficacy. While the target compound's specific Trk IC50 values are not publicly disclosed, its structural features are encompassed within the generic Markush claims of the patent family, distinguishing it from analogs with smaller sulfonamide groups that may exhibit reduced Trk binding affinity.

Trk inhibition pain research neurotrophin signaling

MARK Kinase Selectivity vs. Pan-Kinase Inhibitors Inferred from Patent SAR

Patent US8518911B2 (Merck Sharp & Dohme) discloses pyrazolo[1,5-a]pyridine derivatives that selectively inhibit microtubule affinity regulating kinase (MARK) for Alzheimer's disease treatment [1]. The patent claims encompass compounds with sulfonamide substituents at the benzamide position, including morpholinosulfonyl variants. Selectivity for MARK over other kinases is a central claim of the patent, distinguishing this chemotype from broader kinase inhibitor scaffolds. While specific MARK IC50 values for the target compound are not publicly available, the patent's explicit focus on MARK selectivity implies that the pyrazolo[1,5-a]pyridine core with appropriate sulfonamide substitution achieves a selectivity window not attained by other kinase inhibitor chemotypes such as pyrazolo[1,5-a]pyrimidines or quinazolines.

Alzheimer's disease MARK inhibition tau phosphorylation

Recommended Research Applications for 4-(Morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Based on Evidence Profile


PI3K Isoform Selectivity Profiling in Cancer Cell Lines

Based on evidence that sulfonamide substituent variation shifts PI3K isoform selectivity in the pyrazolo[1,5-a]pyridine series [1], this compound is suitable as a tool for probing the functional consequences of PI3K isoform engagement in cancer cell lines with defined PI3Kα, PI3Kβ, or PI3Kδ dependency. Its distinct morpholinosulfonyl group may yield a selectivity fingerprint that complements existing PI3K inhibitor panels, enabling researchers to dissect isoform-specific signaling downstream of PI3K activation.

Trk-Mediated Pain Pathway Investigation in Primary Neuronal Cultures

Given the patent-supported role of pyrazolo[1,5-a]pyridine derivatives as Trk family inhibitors with antinociceptive activity [1], this compound can be employed in primary neuronal culture models to investigate neurotrophin signaling (NGF/TrkA, BDNF/TrkB, NT-3/TrkC) and its role in nociceptor sensitization. The morpholinosulfonyl substituent may confer a Trk isoform selectivity profile suitable for studies requiring balanced TrkA/TrkB inhibition.

MARK-Dependent Tau Phosphorylation Studies in Alzheimer's Disease Models

The compound's inclusion in patent claims for selective MARK inhibition [1] positions it as a research tool for investigating MARK-mediated tau phosphorylation in cellular models of Alzheimer's disease. Its structural features are expected to provide a selectivity window over other tau kinases (GSK-3β, CDK5), allowing researchers to attribute observed effects on tau hyperphosphorylation specifically to MARK pathway modulation.

Comparative Solubility and Permeability Assessment in ADME-Tox Screening Panels

Based on the structural differentiation from the dimethylsulfamoyl analog [1], this compound can serve as a probe in comparative ADME-Tox panels to quantify the impact of the morpholino oxygen on aqueous solubility, logD, and passive membrane permeability. Such data are valuable for medicinal chemistry teams optimizing the pharmacokinetic properties of pyrazolo[1,5-a]pyridine lead series, where balancing potency and drug-like properties is critical.

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.